![molecular formula C25H30F2N2O4 B1664762 阿贝替罗 CAS No. 915133-65-2](/img/structure/B1664762.png)
阿贝替罗
描述
Abediterol (INN; development codes AZD-0548 and LAS 100977) is a once-daily experimental drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has never been marketed . It is a potent and selective β2-adrenoceptor agonist .
Synthesis Analysis
The development of a continuous-flow sequence for the synthesis of Abediterol has been reported . The sequence comprises of a phase-transfer-catalyzed liquid/liquid O-alkylation, a rhodium-catalyzed hydroformylation, and a ruthenium-catalyzed reductive amination . The overview focuses on the stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists and summarizes the stereoselective analytical methods for the enantioseparation of racemic beta-agonists .Molecular Structure Analysis
Abediterol has a molecular formula of C25H30F2N2O4 . Its average mass is 460.513 Da and its monoisotopic mass is 460.217377 Da .Chemical Reactions Analysis
Abediterol acts as a dual β2 adrenergic agonist . It is a full agonist at the human β2-adrenoceptor . The main metabolic route identified in vitro is CYP450, with the CYP3A4 isoform mediating 99% of the overall oxidative metabolism .Physical And Chemical Properties Analysis
Abediterol has a molecular formula of C25H30F2N2O4 . Its average mass is 460.513 Da and its monoisotopic mass is 460.217377 Da . Abediterol exhibits relatively high plasma protein binding of 87.1% in humans .科学研究应用
药理特征
阿贝替罗是一种新型、强效、长效吸入性 β2-肾上腺素受体激动剂,专为哮喘和慢性阻塞性肺疾病 (COPD) 治疗而开发。它对人 β2-肾上腺素受体表现出亚纳摩尔亲和力,并显示出对 β1-肾上腺素受体的功能选择性,优于福莫特罗和恩达卡特罗等药物。阿贝替罗在离体人支气管中起效迅速,作用时间长,类似于恩达卡特罗,使其成为潜在的每日一次给药候选药物,具有良好的心血管安全性 (Aparici et al., 2012)。
哮喘治疗的临床疗效
一项 II 期研究评估了阿贝替罗在稳定、持续性哮喘患者中七天的疗效、安全性和耐受性。与安慰剂相比,阿贝替罗剂量(2.5、5 和 10 µg)显示肺功能显着改善,表明其作为哮喘有效治疗的潜力,且具有良好的安全性 (Beier et al., 2017)。
临床前和药代动力学特征
阿贝替罗在临床前研究中显示出高效力、选择性和作用时间长,表明其强效支气管扩张作用和适合每日一次给药的持续作用。与恩达卡特罗、奥洛达特罗和维兰特罗等其他长效 β2 受体激动剂相比,其引起同类心脏副作用的可能性较低,使其成为哮喘和 COPD 治疗的有希望的候选药物 (Aparici et al., 2016)。
首次人体研究
一项首次人体研究显示,阿贝替罗在健康男性受试者中表现出强效、快速和持续的支气管扩张作用,正在研究用于哮喘和 COPD 患者的较低剂量。这支持了其有效支气管扩张且不良反应最小的潜力 (Timmer et al., 2014)。
COPD 治疗
一项在 COPD 患者中进行的 IIa 期研究表明,与安慰剂相比,所有剂量的阿贝替罗均提供临床和统计学上显着的剂量依赖性支气管扩张改善,并且显着优于恩达卡特罗。阿贝替罗在该患者组中的安全性和耐受性得到证实 (Beier et al., 2016)。
替代合成方法
一项研究提出了一种使用加氢甲酰化的替代合成方法来合成阿贝替罗的亲脂尾部,解决了原始合成路线中的问题,表现出更高的控制度并提供了高质量的材料 (Munday et al., 2019)。
作用机制
安全和危害
Adverse effects related to primary pharmacology have been observed at all Abediterol dose levels, but most notably at doses of >10μg . The clinical studies conducted to date have also demonstrated dose-dependent increases in heart rate and QTcF at doses ≥5μg, and changes in levels of serum glucose and potassium at doses of ≥25μg .
属性
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAXIFVXBKRPK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238605 | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abediterol | |
CAS RN |
915133-65-2 | |
Record name | Abediterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abediterol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abediterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABEDITEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。